2-Chloro-4-methyl-1,1'-biphenyl

Overview

Description

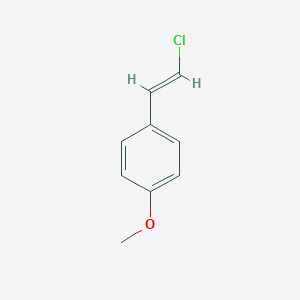

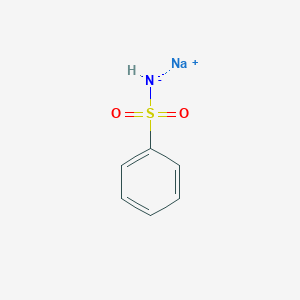

“2-Chloro-4-methyl-1,1’-biphenyl” is a chemical compound with the molecular formula C13H11Cl . It is a derivative of biphenyl, which consists of two connected phenyl rings . The compound has a chlorine atom substituted at the 2-position and a methyl group at the 4-position .

Synthesis Analysis

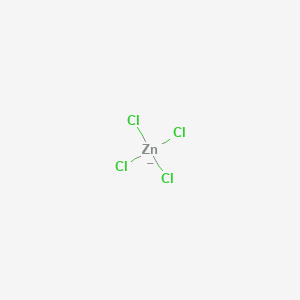

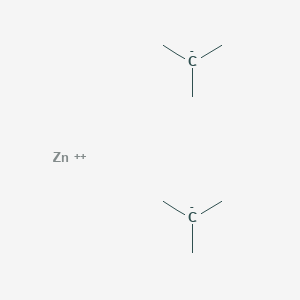

The synthesis of “2-Chloro-4-methyl-1,1’-biphenyl” can be achieved through various methods. One such method involves the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane . Another approach involves Suzuki-coupling and demethylation reactions .Molecular Structure Analysis

The molecular structure of “2-Chloro-4-methyl-1,1’-biphenyl” consists of two connected phenyl rings with a chlorine atom substituted at the 2-position and a methyl group at the 4-position .Physical And Chemical Properties Analysis

“2-Chloro-4-methyl-1,1’-biphenyl” is a solid at room temperature . It has a molecular weight of 202.68 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

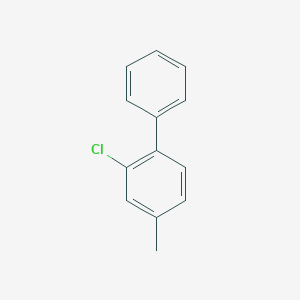

Antimalarial Activity : A study by Werbel et al. (1986) synthesized a series of compounds including those related to 2-Chloro-4-methyl-1,1'-biphenyl, which showed significant antimalarial activity against Plasmodium berghei in mice and in primate models.

Insecticide Intermediate : Zhang et al. (2019) reported on the synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl, a key intermediate in the production of bifenthrin, a pyrethroid insecticide.

Environmental Biodegradation : Arensdorf and Focht (1995) found that Pseudomonas cepacia P166 can degrade 4-chlorobiphenyl, producing 4-chlorobenzoate as a central intermediate. This research highlights the potential use of bacterial degradation for environmental cleanup of biphenyl compounds (Arensdorf & Focht, 1995).

Liquid Crystals : A study by Bezborodov et al. (1991) synthesized liquid-crystalline 4-alkyl-3-chloro(methyl)-4′-substituted biphenyls and terphenyls, indicating potential applications in display technologies.

Enzyme Studies : Furukawa, Suenaga, and Goto (2004) conducted research on biphenyl dioxygenases, enzymes that play a crucial role in the degradation of biphenyl and polychlorinated biphenyls, suggesting applications in environmental bioremediation and understanding of PCB degradation pathways (Furukawa, Suenaga, & Goto, 2004).

Disinfectant Residue Analysis : Baranowska and Wojciechowska (2012) developed a method for determining residues of disinfectant agents, including biphenyl-2-ol, in surface water, relevant for environmental monitoring and safety assessment (Baranowska & Wojciechowska, 2012).

Pharmaceutical Applications : Bovy et al. (1991) synthesized nonpeptide angiotensin II antagonists using a biphenyl derivative, indicating potential use in hypertension and cardiovascular treatments (Bovy et al., 1991).

Future Directions

Properties

IUPAC Name |

2-chloro-4-methyl-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKCCWKKKJIEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629169 | |

| Record name | 2-Chloro-4-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19493-33-5 | |

| Record name | 2-Chloro-4-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

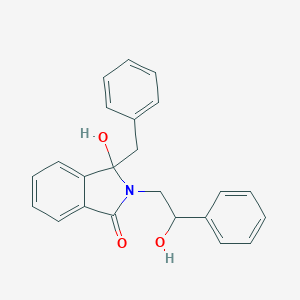

![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)

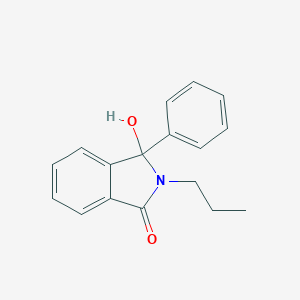

![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)

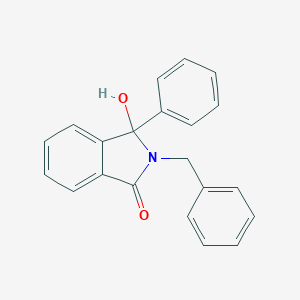

![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)

![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)